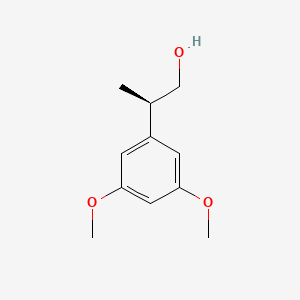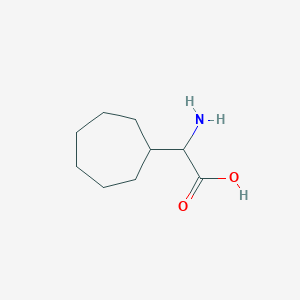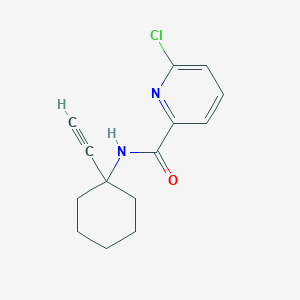
6-氯-N-(1-乙炔基环己基)吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C14H15ClN2O It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and an ethynylcyclohexyl group
科学研究应用
6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Ethynylcyclohexyl Intermediate: The ethynylcyclohexyl group can be synthesized through the reaction of cyclohexyl bromide with acetylene in the presence of a strong base such as sodium amide.
Coupling with Pyridine Derivative: The ethynylcyclohexyl intermediate is then coupled with a pyridine derivative that has a chloro substituent at the 6-position. This coupling reaction can be facilitated by using a palladium catalyst and a suitable ligand under an inert atmosphere.
Amidation Reaction: The final step involves the amidation of the coupled product with an appropriate amine to form the carboxamide group. This reaction can be carried out using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
作用机制
The mechanism of action of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
- 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide
- 6-chloro-N-(1-propynylcyclohexyl)pyridine-2-carboxamide
- 6-chloro-N-(1-butynylcyclohexyl)pyridine-2-carboxamide
Uniqueness
6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is unique due to its specific ethynylcyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-2-14(9-4-3-5-10-14)17-13(18)11-7-6-8-12(15)16-11/h1,6-8H,3-5,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAACAHXWOJQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2398829.png)
![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2398830.png)
![2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide](/img/structure/B2398831.png)
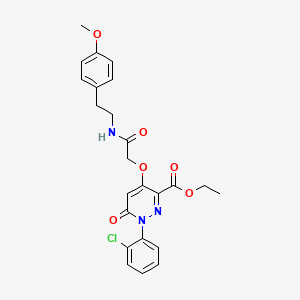
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2398838.png)
![4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2398840.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2398841.png)
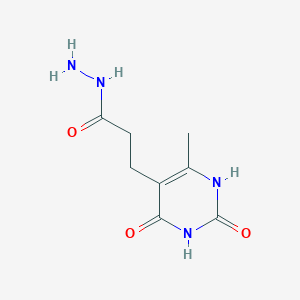
![5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2398843.png)
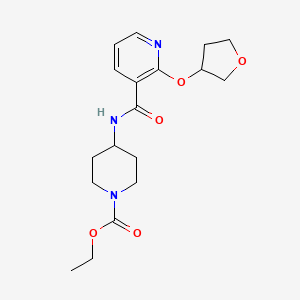
![3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid](/img/structure/B2398848.png)
